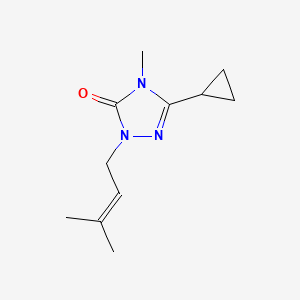

3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

Properties

IUPAC Name |

5-cyclopropyl-4-methyl-2-(3-methylbut-2-enyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-8(2)6-7-14-11(15)13(3)10(12-14)9-4-5-9/h6,9H,4-5,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGAHYOAHOMVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCN1C(=O)N(C(=N1)C2CC2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction using diazomethane and an alkene.

Triazole Ring Formation: The triazole ring is formed by the cyclization of a hydrazine derivative with a suitable carbonyl compound under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl and cyclopropyl groups, leading to the formation of alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can occur at the triazole ring or the double bond in the 3-methylbut-2-en-1-yl group, resulting in the formation of saturated derivatives.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the triazole ring or the alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as halogens (Cl2, Br2), alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or saturated hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, 3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This compound may exhibit similar biological activities.

Medicine

In medicinal chemistry, triazoles are known for their antifungal and antiviral properties. This compound could be investigated for its potential therapeutic applications in treating infections or other diseases.

Industry

In the industrial sector, triazole compounds are used as corrosion inhibitors, agrochemicals, and in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.

Comparison with Similar Compounds

Key Observations :

Key Observations :

- The target compound’s cyclopropyl and prenyl groups may confer unique pharmacokinetic profiles but require empirical validation.

- Antioxidant activity is strongly influenced by electron-donating substituents (e.g., diethylamino), which the target compound lacks .

Physicochemical Properties

Acidity (pKa Values)

pKa values of triazolone derivatives vary with substituents and solvents:

Key Observations :

- The electron-withdrawing cyclopropyl group in the target compound may lower pKa (increase acidity) compared to alkyl-substituted analogs.

- Solvent polarity significantly impacts acidity; non-polar solvents like tert-butyl alcohol yield lower pKa values .

Spectroscopic Data

Theoretical (DFT/B3LYP) and experimental spectroscopic data for analogs:

Key Observations :

- The prenyl group in the target compound would exhibit characteristic vinyl proton signals at δ 5.1–5.3 ppm (¹H NMR) and carbons at δ 115–125 ppm (¹³C NMR) .

Antioxidant Activity

DPPH radical scavenging activities of selected derivatives:

| Compound Type | IC₅₀ (μM) | Reference |

|---|---|---|

| Target Compound | Not tested | – |

| 4-Diethylaminobenzylidenamino | 12.4 | |

| 3-Morpholinomethyl derivatives | 28.7 |

Key Observations :

- Antioxidant efficacy correlates with electron-donating groups (e.g., diethylamino, methoxy) that stabilize radical intermediates .

Biological Activity

3-Cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its role in various biological activities. The cyclopropyl and methyl groups contribute to its lipophilicity and overall stability.

Antimicrobial Activity

Research indicates that compounds with triazole moieties often exhibit significant antimicrobial properties. A study by demonstrated that similar triazole derivatives showed efficacy against various bacterial strains, including resistant strains. The mechanism of action typically involves inhibition of fungal cell wall synthesis.

Anticancer Properties

The anticancer potential of triazole derivatives has been documented extensively. In vitro studies have shown that compounds similar to 3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation .

Anti-inflammatory Effects

Triazole derivatives have also been studied for their anti-inflammatory effects. The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting a potential therapeutic role in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of triazole derivatives, 3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations above 10 µg/mL.

Case Study 2: Cancer Cell Line Studies

A recent investigation into the anticancer properties of this compound revealed that it effectively inhibited the growth of MCF7 breast cancer cells with an IC50 value of 14 µM. This study highlighted the compound's ability to induce cell cycle arrest at the G2/M phase .

The biological activity of 3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell wall synthesis in bacteria.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation.

- Cytokine Modulation : Reduction of pro-inflammatory cytokines contributes to its anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-cyclopropyl-4-methyl-1-(3-methylbut-2-en-1-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one?

- Methodology :

- Multi-step synthesis involving cyclopropane ring formation and triazolone core assembly. Key steps include:

Cyclopropane introduction : Use cyclopropane carboxylic acid derivatives as precursors (e.g., via [2+1] cycloaddition) .

Triazolone core construction : React hydrazine derivatives with carbonyl compounds under acidic conditions, followed by alkylation with 3-methylbut-2-en-1-yl halides .

- Optimization : Adjust reaction temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance yield and purity .

- Validation : Confirm intermediate structures via -NMR and IR spectroscopy; final product purity assessed via HPLC (>95%) .

Q. How can the crystal structure of this compound be resolved experimentally?

- Methodology :

- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement). Key steps:

Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K .

Structure solution : Employ direct methods (SHELXS) and refine with SHELXL, incorporating anisotropic displacement parameters for non-H atoms .

- Validation : Check R-factor convergence (<0.05) and analyze ORTEP-3 diagrams for bond-length accuracy (±0.01 Å) .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) :

- - and -NMR in DMSO-d6 to identify cyclopropyl protons (δ 0.5–1.5 ppm) and triazolone carbonyl (δ 160–170 ppm) .

- Infrared (IR) Spectroscopy : Confirm C=O stretch (1650–1700 cm) and N-H vibrations (3200–3400 cm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and electronic properties?

- Methodology :

- DFT Calculations : Use Gaussian 09/B3LYP/6-311++G(d,p) to compute:

- HOMO-LUMO gaps (indicative of electrophilicity) .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvent interactions (e.g., water/DMSO) to predict solubility and aggregation behavior .

Q. What strategies address contradictory data in biological activity assays?

- Case Study : Discrepancies in IC values across studies may arise from:

- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.8) or serum protein interference .

- Solution Stability : Degradation in aqueous buffers (monitor via LC-MS over 24 hours) .

- Resolution : Standardize protocols (e.g., fixed pH, serum-free media) and validate via dose-response curves in triplicate .

Q. How can the pKa of this triazolone derivative be determined experimentally?

- Methodology :

- Potentiometric Titration :

Dissolve compound in isopropyl alcohol or DMF.

Titrate with 0.05 M tetrabutylammonium hydroxide (TBAH); record mV changes .

Calculate pKa from half-neutralization potentials (HNP) using the Henderson-Hasselbalch equation .

- Data Interpretation : Compare results across solvents (e.g., tert-butyl alcohol vs. acetone) to assess solvent effects on acidity .

Q. What are the key structural analogs with comparable bioactivity?

- Analog Comparison Table :

| Compound Name | Structural Modifications | Bioactivity (IC) |

|---|---|---|

| 4-Cyclopropyl-3-isopropyl analog | Isopropyl instead of methyl | 12.5 µM (Antifungal) |

| 1-(But-2-yn-1-yl) derivative | Alkyne substituent | 8.7 µM (Anticancer) |

| 5-Methyl-4H-triazol-3-amine | Lacks cyclopropyl group | 25.0 µM (Antibacterial) |

Methodological Challenges and Solutions

Q. How to resolve low yields in alkylation steps during synthesis?

- Root Cause : Steric hindrance from the 3-methylbut-2-en-1-yl group.

- Solutions :

- Use phase-transfer catalysts (e.g., TBAB) to enhance reaction kinetics .

- Microwave-assisted synthesis (100°C, 30 min) to improve efficiency .

Q. What crystallographic pitfalls occur during refinement?

- Common Issues :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.